3-PHENYLMETHANESULFONYL-N-[2-(PHENYLSULFANYL)PHENYL]PROPANAMIDE
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Overview
Description
3-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]propanamide is a chemical compound known for its unique structure and propertiesThis compound is available from multiple suppliers, including ChemBridge Corporation, ChemDiv, Inc., and Vitas M Chemical Limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]propanamide typically involves the reaction of phenylmethanesulfonyl chloride with 2-(phenylsulfanyl)aniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl or sulfanyl derivatives.
Scientific Research Applications
3-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride: A widely used serine protease inhibitor with similar sulfonyl functional groups.
3-(Phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide: Another compound with similar sulfanyl groups, used in drug discovery and materials science.
Uniqueness
3-Phenylmethanesulfonyl-N-[2-(phenylsulfanyl)phenyl]propanamide is unique due to its combination of sulfonyl and sulfanyl functional groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(2-phenylsulfanylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S2/c24-22(15-16-28(25,26)17-18-9-3-1-4-10-18)23-20-13-7-8-14-21(20)27-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVSGXKIMGETQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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